N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S2/c1-17-14-20(11-12-22(17)26)32(29,30)24(23-10-5-13-31-23)16-27-25(28)15-19-8-4-7-18-6-2-3-9-21(18)19/h2-14,24H,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISUCORMMGQFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Fluoro-3-methyltoluene
The benzenesulfonyl group is introduced via sulfonation. A modified protocol from involves:
- Sulfonation : Treating 4-fluoro-3-methyltoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
- Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C) to yield the sulfonyl chloride.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | ClSO₃H | 0–5°C | 85% |
| 2 | PCl₅ | 40°C | 78% |
Preparation of 2-(Thiophen-2-yl)ethylamine (Intermediate B)
Gabriel Synthesis with Thiophene
A thiophene-containing ethylamine is synthesized via the Gabriel method:
- Alkylation : React thiophen-2-ylmethanol with phthalimide potassium salt in DMF using 1,2-dibromoethane.
- Deprotection : Treat the phthalimide intermediate with hydrazine hydrate in ethanol at 80°C.
Reaction Conditions :
- Solvent: DMF
- Base: K₂CO₃
- Time: 12 hours
- Yield: 68%
Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride (Intermediate C)
Acylation of Naphthalene
Activation of the carboxylic acid follows protocols from:
- Carboxylic Acid Formation : Friedel-Crafts acylation of naphthalene with chloroacetyl chloride in AlCl₃.
- Chlorination : Treat 2-(naphthalen-1-yl)acetic acid with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.
Characterization :
Final Coupling Reactions
Sulfonylation of Ethylamine Backbone
Intermediate B is sulfonylated with Intermediate A:
- Reagents : Intermediate A (1.2 eq), pyridine (base), dichloromethane (solvent)
- Conditions : 0°C → room temperature, 8 hours.
Yield : 72%
Acylation with Naphthalene Derivative
The sulfonamide product is acylated with Intermediate C:
- Reagents : Intermediate C (1.1 eq), triethylamine (1.5 eq), THF.
- Conditions : Room temperature, 12 hours.
Workup :
- Quench with ice water
- Extract with ethyl acetate
- Purify via silica gel chromatography (hexane:EtOAc = 3:1)
Yield : 65%
Optimization and Challenges
Stereochemical Control
The ethylamine backbone’s stereochemistry is influenced by:
Purification Challenges
- Byproducts : Unreacted sulfonyl chloride and acyl chloride require multiple aqueous washes.
- Chromatography : Gradient elution (5% → 30% EtOAc in hexane) resolves acetamide derivatives.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-fluoro-3-methylbenzenesulfonyl group participates in nucleophilic substitution and hydrolysis reactions. For example:
-
Hydrolysis under basic conditions : The sulfonamide bond can cleave in the presence of strong bases (e.g., NaOH), yielding sulfonic acid and amine intermediates .
-
Electrophilic substitution : The electron-withdrawing sulfonyl group directs electrophiles to the para position of the benzene ring, enabling halogenation or nitration .
Reaction Conditions and Outcomes
Acetamide Functionalization
The naphthalen-1-yl acetamide group undergoes:
-
Hydrolysis : Acidic or basic conditions hydrolyze the acetamide to 2-(naphthalen-1-yl)acetic acid .
-
Condensation reactions : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions .
Key Data
-
Hydrolysis (HCl, 6M, 100°C, 3 h): 92% conversion to carboxylic acid .
-
Schiff base formation (benzaldehyde, ethanol, 12 h): 85% yield of imine product .
Thiophene Ring Transformations
The thiophen-2-yl group exhibits reactivity typical of heteroaromatic systems:
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Electrophilic substitution : Sulfonation or Friedel-Crafts alkylation occurs at the 5-position of the thiophene ring .
-
Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the thiophene to a sulfoxide or sulfone .
Example Reaction Pathway
-
Sulfonation :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
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Suzuki coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
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Buchwald-Hartwig amination : Forms C–N bonds with primary amines under catalytic conditions .
Optimized Conditions for Suzuki Coupling
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | 88 |
Thermal Stability and Rearrangements
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming polycyclic aromatic hydrocarbons via retro-Diels-Alder pathways .
Biological Activity-Driven Modifications
Though not directly tested on this compound, structurally related sulfonamide-acetamide hybrids show:
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Enzyme inhibition : Interactions with cyclooxygenase-2 (COX-2) via hydrogen bonding to sulfonyl oxygen atoms.
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Anticancer activity : Apoptosis induction in vitro via caspase-3 activation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. The presence of the fluorinated benzene group can enhance the compound's ability to interact with bacterial cell membranes, potentially leading to effective inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Target Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |
Antitumor Activity
The compound's structure suggests potential antitumor activity, particularly against various cancer cell lines. Modifications in the phenyl and thiophene groups can enhance cytotoxic effects.
Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Antimicrobial Evaluation
In vitro studies on similar compounds have demonstrated their ability to inhibit biofilm formation in bacterial cultures, indicating that certain structural features contribute to enhanced antibacterial activity.
Cytotoxicity Assays
Studies evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells revealed that the presence of electron-donating groups is critical for enhancing cytotoxicity. This suggests that the structural components of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide could similarly influence its antitumor properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and related molecules from the literature:
Key Observations:
Sulfonyl vs. Sulfamoyl Groups: The target’s 4-fluoro-3-methylbenzenesulfonyl group differs from the thiazole sulfonamide in or the sulfamoyl group in . Sulfonyl groups are known to improve metabolic stability and bioavailability compared to sulfonamides .
Naphthalene Substitution : Unlike the naphthalen-1-yloxy group in and , the target compound directly links naphthalene via an acetamide, which may influence lipophilicity and π-π stacking interactions.
Thiophene Derivatives : The presence of thiophen-2-yl is common in antimycobacterial agents (e.g., ), but its combination with a sulfonyl group in the target compound could modulate selectivity or potency.
Physicochemical Properties
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, also referred to by its chemical identifier MFCD09236304, is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C15H16FNO3S2
- Molecular Weight : 367.458 g/mol
- IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
The structural formula highlights the presence of a sulfonamide group, a thiophene ring, and an acetamide moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The sulfonamide group is known for its role in enzyme inhibition, while the naphthalene and thiophene components may enhance binding affinity and specificity.
Antimicrobial Properties
Recent studies have indicated that derivatives of naphthoquinones, closely related to this compound, exhibit significant antimicrobial activity. For instance, certain naphthoquinone derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that similar mechanisms may be at play for this compound .
Antitumor Activity
Research has shown that compounds containing naphthalene and thiophene moieties can inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure of naphthoquinones lead to enhanced cytotoxicity against cancer cell lines such as colon adenocarcinoma and breast ductal carcinoma . The specific compound under discussion may similarly exhibit antitumor properties due to its structural characteristics.
Anti-inflammatory Effects
Naphthoquinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like interleukin-1β. This suggests that this compound could potentially modulate inflammatory pathways through similar mechanisms .
Study 1: Antimicrobial Efficacy
A study conducted on a series of naphthoquinone derivatives revealed that compounds with structural similarities to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focused on the cytotoxic effects of naphthalene-based compounds, it was found that certain derivatives led to cell cycle arrest in cancer cells. The study measured IC50 values indicating potent growth inhibition at low concentrations (around 10 µM), suggesting potential therapeutic applications for this compound in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene-ethylamine intermediate, followed by coupling with naphthalene acetamide. Key considerations include:
- Sulfonylation Optimization : Use anhydrous conditions (e.g., dry DCM) and catalysts like triethylamine to enhance sulfonyl group attachment .
- Purification : Recrystallization with methanol or ethyl acetate improves purity (>95%) .
- Yield Improvement : Stepwise temperature control (e.g., reflux at 100°C for 4 hours) and stoichiometric balancing of reagents (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly for sulfonyl, thiophene, and naphthalene moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 495.6 g/mol for analogous compounds) .
- Fluorometric Analysis : Spectrofluorometry (excitation/emission at 280/340 nm) detects aromatic π-π* transitions .
Q. How can researchers assess the purity of this compound for biological assays?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 minutes) and UV detection at 254 nm .
- Melting Point Analysis : Compare observed values (e.g., 160–165°C) to literature data .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?
Methodological Answer:
Q. What strategies address contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Comparative Assays : Test activity against multiple cell lines (e.g., MCF-7 for anticancer, RAW264.7 for anti-inflammatory) under standardized conditions (e.g., 48-hour incubation) .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .
Q. How can researchers investigate the compound’s interaction with enzymes or receptors?
Methodological Answer:
Q. What experimental designs are suitable for evaluating stability under physiological conditions?
Methodological Answer:
Q. How can comparative studies with structural analogs refine structure-activity relationships (SAR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
